molecular formula C9H13IN2O2 B6229779 ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1022151-49-0

ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B6229779
CAS No.: 1022151-49-0
M. Wt: 308.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound with the molecular formula C8H11IN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the iodination of a pyrazole derivative followed by esterification. One common method involves the reaction of 4-iodopyrazole with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Oxidation and Reduction: Products depend on the specific reaction but may include alcohols, ketones, or other functionalized pyrazoles.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The iodine atom and ester group can play crucial roles in binding to target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate can be compared with other pyrazole derivatives, such as:

    4-Iodopyrazole: Lacks the ester group, making it less versatile in certain synthetic applications.

    Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate: Similar structure but with a bromine atom instead of iodine, which can affect reactivity and biological activity.

    Ethyl 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1022151-49-0

Molecular Formula

C9H13IN2O2

Molecular Weight

308.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.